An In-depth Technical Guide to N-[3-(4-Aminophenoxy)phenyl]acetamide: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to N-[3-(4-Aminophenoxy)phenyl]acetamide: Chemical Properties, Structure, and Potential Applications
I. Introduction
N-[3-(4-Aminophenoxy)phenyl]acetamide is a member of the versatile N-phenylacetamide family of organic compounds. This class of molecules has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse pharmacological activities. The core structure, featuring an acetamide group linked to a substituted phenyl ring, provides a flexible scaffold for the design of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the chemical properties, structure, and potential applications of N-[3-(4-Aminophenoxy)phenyl]acetamide. While experimental data for this specific isomer is not extensively available in the public domain, this guide will leverage data from structurally related compounds and established chemical principles to provide a robust predictive overview.
II. Chemical Structure and Properties
The molecular structure of N-[3-(4-Aminophenoxy)phenyl]acetamide is characterized by a central phenoxy ether linkage connecting two phenyl rings. One phenyl ring is substituted with an amino group at the para-position, while the other bears an acetamide group at the meta-position.
Caption: Chemical structure of N-[3-(4-Aminophenoxy)phenyl]acetamide.
The key physicochemical properties of N-[3-(4-Aminophenoxy)phenyl]acetamide are summarized in the table below. It is important to note that while some properties are available from chemical suppliers, others, such as the melting point and solubility, are predicted based on the properties of structurally similar compounds due to the limited availability of experimental data for this specific isomer.
| Property | Value | Source |
| CAS Number | 383127-03-5 | |
| Molecular Formula | C₁₄H₁₄N₂O₂ | |
| Molecular Weight | 242.28 g/mol | |
| Appearance | Predicted to be an off-white to brown crystalline solid | [1] |
| Melting Point | Predicted to be in the range of 160-170 °C | Based on isomers[2] |
| Boiling Point | Predicted to be >300 °C | General amide properties |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | [1] |
| InChI | 1S/C14H14N2O2/c1-10(17)16-12-3-2-4-14(9-12)18-13-7-5-11(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) | |
| InChIKey | OLXMEIJWSTVOJG-UHFFFAOYSA-N | |
| SMILES | CC(=O)NC1=CC=C(OC2=CC=C(N)C=C2)C=C1 |
III. Spectroscopic and Analytical Characterization (Predicted)
The structural elucidation and purity assessment of N-[3-(4-Aminophenoxy)phenyl]acetamide would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data are predicted:
A. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methyl protons of the acetyl group.
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Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the aminophenoxy ring are expected to appear as a pair of doublets (an AA'BB' system), while the protons on the acetamide-substituted ring will show a more complex splitting pattern due to their meta and ortho relationships.
-
Amine (NH2) Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely appearing between δ 3.5-5.0 ppm.
-
Amide (NH) Proton: A broad singlet in the downfield region, typically between δ 9.5-10.5 ppm.[3]
-
Methyl (CH3) Protons: A sharp singlet at approximately δ 2.1 ppm.[3]
B. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 168-172 ppm.[4]
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be the most deshielded.
-
Methyl Carbon (CH3): A signal in the upfield region, expected around δ 24 ppm.[4]
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching (Amine and Amide): Two distinct bands for the primary amine (NH2) around 3400-3300 cm-1 (asymmetric and symmetric stretching) and a single band for the secondary amide (N-H) around 3300-3250 cm-1.[5]
-
C=O Stretching (Amide): A strong absorption band in the region of 1680-1650 cm-1.[5]
-
C-N Stretching: Bands in the region of 1400-1200 cm-1.
-
C-O-C Stretching (Ether): Characteristic bands around 1250-1000 cm-1.
-
Aromatic C-H Stretching: Bands above 3000 cm-1.[6]
-
Aromatic C=C Bending: Absorptions in the 1600-1450 cm-1 region.[6]
D. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+•) at m/z 242. The fragmentation pattern would be expected to involve cleavage of the amide bond, the ether linkage, and loss of the acetyl group, leading to characteristic fragment ions.[7]
IV. Proposed Synthesis and Characterization Workflow
A plausible and efficient method for the synthesis of N-[3-(4-Aminophenoxy)phenyl]acetamide is the N-acetylation of the corresponding primary amine, 3-(4-aminophenoxy)aniline. This approach is widely used for the preparation of acetamides due to its high yield and straightforward procedure.[8]
A. Rationale for Synthetic Approach
The N-acetylation of an aromatic amine with an acetylating agent such as acetic anhydride or acetyl chloride is a classic and reliable transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of acetic anhydride is often preferred due to its lower cost and ease of handling compared to acetyl chloride. The reaction can be carried out under mild conditions, often at room temperature.
B. Detailed Step-by-Step Synthesis Protocol
Materials:
-
3-(4-Aminophenoxy)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-aminophenoxy)aniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and external cooling (e.g., an ice bath) may be necessary to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine and the appearance of the product spot.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude N-[3-(4-Aminophenoxy)phenyl]acetamide.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.
C. Proposed Purification and Characterization Workflow
Caption: Proposed workflow for the synthesis, purification, and characterization.
V. Potential Applications in Drug Discovery
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10]
A. Relevance of the Phenylacetamide Scaffold
The amide bond in N-phenylacetamides is relatively stable to hydrolysis and can participate in hydrogen bonding interactions with biological targets. The aromatic rings provide a platform for introducing various substituents to modulate the compound's steric, electronic, and pharmacokinetic properties, allowing for the optimization of its activity and selectivity.
B. Potential as an Anticancer Agent
Numerous studies have demonstrated the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines.[9][11] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[12]
Caption: Potential mechanism of anticancer activity.
C. Potential as an Anti-inflammatory Agent
Derivatives of acetamide have also been investigated for their anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory enzymes and cytokines. Given the structural similarities to known anti-inflammatory agents, N-[3-(4-Aminophenoxy)phenyl]acetamide could be a candidate for further investigation in this therapeutic area.
VI. Safety and Handling
A. General Precautions for Handling Aromatic Amides
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
B. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Body Protection: Wear a laboratory coat.
C. First-Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
D. Storage and Disposal
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
VII. Conclusion
N-[3-(4-Aminophenoxy)phenyl]acetamide is a molecule with significant potential in the realm of chemical and pharmaceutical research. While a comprehensive experimental profile is yet to be established in the public domain, this technical guide provides a thorough overview of its chemical structure, predicted properties, and potential applications based on established scientific principles and data from analogous compounds. The proposed synthesis and characterization workflows offer a practical starting point for researchers interested in exploring this compound further. The versatile N-phenylacetamide scaffold suggests that N-[3-(4-Aminophenoxy)phenyl]acetamide could serve as a valuable building block for the development of novel therapeutic agents, warranting further investigation into its biological activities.
VIII. References
Sources
- 1. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
